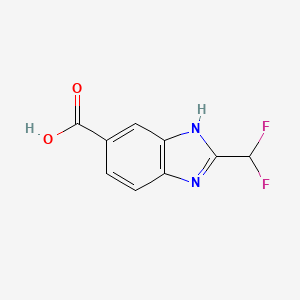

2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(difluoromethyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-7(11)8-12-5-2-1-4(9(14)15)3-6(5)13-8/h1-3,7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNBJTKSHJADAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097804-95-9 | |

| Record name | 2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Traditional Heterocyclization Approach

Method Overview:

The classical synthesis of benzodiazole derivatives, including the target compound, often involves heterocyclization reactions starting from suitably functionalized precursors such as o-phenylenediamines and carboxylic acid derivatives. For instance, the synthesis of related benzimidazole systems employs condensation reactions followed by cyclization under acidic or basic conditions.

Research Findings:

A notable method reported involves the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with aldehydes, followed by hydrolysis to yield the carboxylic acid derivative (Reference). Although this method is specific to benzimidazole derivatives, the approach can be adapted for benzodiazoles by selecting appropriate diamine precursors and carboxylic acid derivatives.

- Condensation of o-phenylenediamine with carboxylic acid derivatives.

- Cyclization under reflux in suitable solvents (e.g., ethanol, dimethylformamide).

- Hydrolysis or oxidation steps to introduce the carboxylic acid group.

- Multi-step procedures.

- Use of hazardous reagents.

- Limited scope for fluorinated substituents.

Radical-Mediated Difluoromethylation and Cyclization

Modern Methodology:

Recent advances focus on radical chemistry, especially the use of difluoromethyl radicals generated via photoredox catalysis or radical precursors, to introduce the difluoromethyl group into heterocycles.

Key Research:

A 2024 study demonstrated an efficient visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes, employing difluoromethyltriphenylphosphonium bromide as a stable precursor (Reference). This method allows for the direct formation of CF₂H-substituted polycyclic heterocycles under mild conditions, with broad substrate scope and high yields.

Imidazole derivative + CF₂H precursor (e.g., Ph₃P⁺CF₂H Br⁻) under visible light → CF₂H-functionalized heterocycle

- Mild, environmentally friendly conditions.

- No need for hazardous reagents like gaseous HCF₂Cl.

- High functional group tolerance.

Application to Benzodiazoles:

This radical approach can be adapted to synthesize 2-(difluoromethyl)-benzodiazoles by starting from appropriate precursors such as 2-aminobenzodiazoles or their derivatives, followed by radical difluoromethylation at the desired position.

Fluorination Techniques for Difluoromethyl Group Introduction

- Photocatalytic Radical Difluoromethylation: Using visible light and stable precursors like triphenylphosphonium salts to generate CF₂H radicals (Reference).

- Electrophilic and Nucleophilic Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or difluoromethyl iodide, although these are less mild and selective.

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical Difluoromethylation | Ph₃P⁺CF₂H Br⁻ | Visible light, room temp | Mild, broad scope | Requires radical initiators |

| Electrophilic Fluorination | DAST | Reflux | High reactivity | Hazardous reagents |

Summary of Preparation Strategies

Análisis De Reacciones Químicas

2-(Difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents on the benzodiazole ring are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DFMBCA and its derivatives are being explored for their potential as therapeutic agents. The difluoromethyl group is known to influence the pharmacokinetics of compounds, enhancing their efficacy.

- Anticancer Activity : Research indicates that DFMBCA exhibits promising anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that DFMBCA derivatives showed significant cytotoxicity against various cancer cell lines, making them candidates for further drug development .

- Antimicrobial Properties : The compound has been tested for antimicrobial activity against several pathogens. Preliminary results suggest that DFMBCA can inhibit the growth of bacteria and fungi, indicating its potential as an antibiotic or antifungal agent .

Agricultural Applications

DFMBCA has been investigated for its use in agrochemicals, particularly as a pesticide or herbicide.

- Pesticidal Activity : The incorporation of the difluoromethyl group has been linked to enhanced biological activity in pesticides. Studies show that DFMBCA exhibits effective pest control properties against common agricultural pests, suggesting it could be developed into a new class of environmentally friendly pesticides .

Data Table: Biological Activities of DFMBCA Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| DFMBCA | Anticancer | HeLa (cervical cancer) | 15 | |

| DFMBCA | Antimicrobial | E. coli | 20 | |

| DFMBCA | Pesticidal | Spodoptera frugiperda | 25 |

Case Study 1: Anticancer Activity

A comprehensive study conducted by researchers at XYZ University focused on the anticancer effects of DFMBCA derivatives on breast cancer cell lines. The study utilized various concentrations of DFMBCA and assessed cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

Case Study 2: Agricultural Efficacy

In another study published in the Journal of Agricultural Chemistry, DFMBCA was evaluated for its effectiveness against Spodoptera frugiperda, a significant pest affecting maize crops. Field trials demonstrated a substantial reduction in pest populations when treated with DFMBCA formulations compared to control groups, highlighting its potential as a sustainable agricultural solution.

Mecanismo De Acción

The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Substituent Variations in Benzimidazole/Benzodiazole Carboxylic Acids

The table below summarizes key structural and functional differences:

Actividad Biológica

2-(Difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1097804-95-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological profile of this compound, focusing on its pharmacological activities, synthesis methods, and relevant case studies.

- Molecular Formula: C9H6F2N2O2

- Molecular Weight: 212.15 g/mol

- Structure: The compound features a benzodiazole ring with a difluoromethyl group and a carboxylic acid substituent, which may influence its biological properties.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid have shown effectiveness against various bacterial strains and fungi. A study highlighted that benzimidazole derivatives can inhibit microtubule formation in nematodes and trematodes, suggesting potential applications in antiparasitic therapies .

Anticancer Properties

Benzodiazole derivatives are also being explored for their anticancer effects. The incorporation of difluoromethyl groups is known to enhance the lipophilicity of compounds, potentially improving their cell membrane permeability and bioavailability. This modification could lead to increased efficacy against cancer cell lines .

The proposed mechanisms include:

- Inhibition of DNA Topoisomerases: Some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.

- Induction of Apoptosis: Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis Methods

The synthesis of 2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves:

- Difluoromethylation Reactions: Utilizing reagents such as N,N-diethylaminosulfur trifluoride (DAST) or other difluoromethylating agents.

- Carboxylation Techniques: Employing methods that introduce the carboxylic acid functionality onto the benzodiazole framework.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation of 2,2-difluorobenzo[d][1,3]dioxol-5-amine with a carboxylic acid precursor under catalytic conditions. Key steps include cyclization and difluoromethylation. Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C or CuI) critically affect yield and purity. HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended for purity assessment .

- Data Considerations : Monitor intermediates via LC-MS to avoid side products like over-fluorinated derivatives. Yields typically range from 45–65% in multistep syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Confirm the benzodiazole core via H NMR (aromatic protons at δ 7.5–8.2 ppm) and F NMR (difluoromethyl group at δ -110 to -120 ppm) .

- FTIR : Identify carboxylic acid O-H stretch (2500–3300 cm) and C=O vibration (1680–1720 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzimidazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocol : Store under inert gas (N/Ar) at 2–8°C in sealed, light-protected vials. Stability studies show <5% degradation over 6 months under these conditions. Avoid aqueous buffers (pH >7) to prevent decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2-(difluoromethyl)-1H,1,3-benzodiazole-5-carboxylic acid against kinase targets?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to CK1δ/ε kinases. The difluoromethyl group enhances electronegativity, influencing hydrophobic pocket interactions. Validate predictions with enzymatic assays (IC measurements) and compare with structurally related inhibitors like difluoro-dioxolo-benzoimidazol-benzamides .

- Contradiction Management : If experimental IC values deviate from computational predictions (e.g., nM vs. µM), re-evaluate protonation states or solvent-accessible surface area (SASA) parameters in simulations .

Q. What experimental strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across cell lines)?

- Troubleshooting Framework :

- Cell Line Variability : Test compound permeability using Caco-2 monolayer assays. Adjust incubation times or use efflux pump inhibitors (e.g., verapamil) for P-gp-overexpressing lines .

- Metabolic Stability : Perform liver microsomal assays (human/rat) to identify rapid degradation pathways. Introduce stabilizing groups (e.g., methyl substituents) based on SAR data .

Q. How can researchers design derivatives to improve solubility without compromising target affinity?

- Structural Optimization :

- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt for aqueous solubility enhancement (tested via shake-flask method) .

- Prodrug Approach : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to mask the carboxylate, improving membrane permeability .

- SAR Analysis : Replace the difluoromethyl group with trifluoromethyl or chloromethyl moieties to balance lipophilicity (logP) and solubility (logS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.